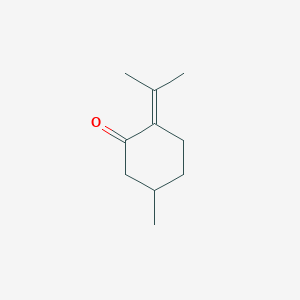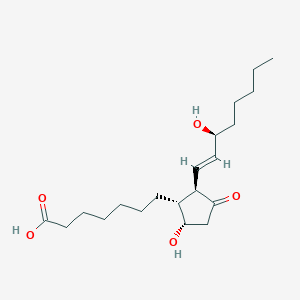
Methyl arabinonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl arabinonate: is an organic compound derived from D-arabinonic acid. It is an ester formed by the reaction of D-arabinonic acid with methanol. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl arabinonate can be synthesized through the esterification of D-arabinonic acid with methanol. The reaction typically involves the use of an acid catalyst, such as concentrated sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of D-arabinonic acid, methyl ester involves the same esterification process but on a larger scale. The reaction is conducted in large reactors with efficient mixing and temperature control to optimize yield and purity. The product is then purified through distillation or recrystallization to obtain the desired ester.
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: Methyl arabinonate can undergo hydrolysis in the presence of water and an acid or base catalyst to yield D-arabinonic acid and methanol.
Oxidation: The compound can be oxidized to form D-arabinonic acid derivatives.
Reduction: Reduction reactions can convert the ester into alcohol derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis involves the use of dilute hydrochloric acid, while basic hydrolysis (saponification) uses sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Major Products:
Hydrolysis: D-arabinonic acid and methanol.
Oxidation: Various oxidized derivatives of D-arabinonic acid.
Reduction: Alcohol derivatives of D-arabinonic acid.
Scientific Research Applications
Chemistry: Methyl arabinonate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.
Biology: In biological research, this compound is used to study metabolic pathways involving pentose sugars. It is also used in the synthesis of nucleoside analogs for antiviral research.
Industry: In the industrial sector, this compound is used in the production of fine chemicals and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of D-arabinonic acid, methyl ester involves its conversion to D-arabinonic acid in biological systems. This conversion is facilitated by esterases, which hydrolyze the ester bond. The resulting D-arabinonic acid can then participate in various metabolic pathways, influencing cellular processes.
Comparison with Similar Compounds
D-Arabinonic acid: The parent compound of D-arabinonic acid, methyl ester.
D-Arabinose: A related sugar that can be converted to D-arabinonic acid.
D-Arabinono-1,4-lactone: A lactone derivative of D-arabinonic acid.
Uniqueness: Methyl arabinonate is unique due to its ester functional group, which imparts different chemical properties compared to its parent acid. This esterification enhances its solubility in organic solvents and alters its reactivity, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
15909-68-9 |
|---|---|
Molecular Formula |
C6H12O6 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
methyl (2S,3R,4R)-2,3,4,5-tetrahydroxypentanoate |
InChI |
InChI=1S/C6H12O6/c1-12-6(11)5(10)4(9)3(8)2-7/h3-5,7-10H,2H2,1H3/t3-,4-,5+/m1/s1 |
InChI Key |
JWILWRLEBBNTFH-WDCZJNDASA-N |
SMILES |
COC(=O)C(C(C(CO)O)O)O |
Isomeric SMILES |
COC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O |
Canonical SMILES |
COC(=O)C(C(C(CO)O)O)O |
Key on ui other cas no. |
23009-76-9 15909-68-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-Dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran](/img/structure/B102416.png)











![3-[(4-Methoxyphenyl)methylidene]pentane-2,4-dione](/img/structure/B102435.png)

